2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
Description
2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring fused with a benzene ring. The structure includes a furan moiety at position 2 and a 4-methylphenyl group at position 4 (CAS name: 2-(2-furyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine; molecular formula: C₂₀H₁₇NOS) . Benzothiazepines are known for their pharmacological versatility, including calcium channel modulation, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c1-14-8-10-15(11-9-14)17-13-20(18-6-4-12-22-18)23-19-7-3-2-5-16(19)21-17/h2-12,20H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNFPEOZXCYLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-furyl ketone and 4-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepine derivatives depending on the reagents used.
Scientific Research Applications
2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine with related compounds:
Key Observations:
- Substituent Impact on Bioactivity : The dimethoxyphenyl group in enhances tyrosinase inhibition compared to kojic acid (IC₅₀ = 16.69 μM), while the furan moiety in the target compound may favor interactions with fungal or cancer cell targets, as seen in thiazolyl hydrazone derivatives (MIC = 250 µg/mL against Candida utilis) .
Pharmacological Potential
- Antifungal Activity : Furan-containing thiazolyl hydrazones (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) show MIC = 250 µg/mL against Candida utilis , implying the furan group in the target compound may confer comparable activity.
- Tyrosinase Inhibition : Benzothiazepines with electron-donating substituents (e.g., dimethoxyphenyl) exhibit superior inhibition (IC₅₀ = 1.21 μM) over kojic acid . The 4-methylphenyl group in the target compound may similarly modulate enzyme binding.
Biological Activity
The compound 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine belongs to the class of benzothiazepines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Benzothiazepines, including the target compound, have been studied for various pharmacological properties such as:
- Anticancer Activity
- Anticonvulsant Effects
- Antidiabetic Properties
- Anti-inflammatory Effects
Anticancer Activity
Recent studies indicate that benzothiazepine derivatives exhibit significant anticancer properties. For instance, a study synthesized several 1,5-benzothiazepine derivatives and evaluated their effects on cancer cell lines such as HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The results showed that certain derivatives displayed higher inhibitory activity compared to standard drugs like methotrexate .
Table 1: Anticancer Activity of Benzothiazepine Derivatives
| Compound | Cell Line | IC50 (µg/mL) | % Inhibition |
|---|---|---|---|
| BT18 | HT-29 | 28 | 64.5 |
| BT19 | MCF-7 | 27 | 57.3 |
| BT20 | DU-145 | 16 | 55.8 |
The mechanism by which benzothiazepines exert their anticancer effects is believed to involve the inhibition of key cellular pathways. Specifically, these compounds may inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazepines is highly dependent on their structural features. Substituents on the benzothiazepine ring can significantly influence their potency and selectivity. For example:
- Electron-withdrawing groups at specific positions enhance anticancer activity.
- The presence of a furan ring has been associated with improved bioactivity due to its ability to stabilize reactive intermediates during metabolism.
Case Studies
Several case studies highlight the efficacy of benzothiazepines in preclinical settings:
- Study on Anticancer Activity : A series of novel benzothiazepine derivatives were synthesized and tested against multiple cancer cell lines. The most potent compounds showed significant inhibition rates compared to controls .
- Anticonvulsant Activity Evaluation : In vivo studies demonstrated that some benzothiazepine derivatives exhibited anticonvulsant properties comparable to established medications like phenytoin .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves chalcone condensation followed by cyclization. For example:
- Step 1: Condensation of 1-(4-methylphenyl)ethanone with furan-2-carbaldehyde to form a chalcone intermediate.
- Step 2: Reaction with 2-aminothiophenol in acidic conditions (e.g., HCl in methanol) to form the benzothiazepine ring .
- Purification: Crystallization from ethanol yields the final compound (90% efficiency in analogous derivatives) .
Advanced: How can reaction conditions be optimized for higher enantiomeric purity?
Answer:
Optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve cyclization kinetics.
- Catalysis: Chiral Lewis acids (e.g., ZnCl₂) can induce asymmetry during cyclization .
- Temperature control: Slow heating (e.g., 80°C for 4 hours) reduces side reactions .
- Crystallography-guided refinement: SHELX software (e.g., SHELXL97) validates stereochemical outcomes .
Basic: What techniques are used for structural characterization?
Answer:
- X-ray crystallography: Determines bond angles (e.g., dihedral angle of 67.4° between aromatic rings) and hydrogen-bonding networks (e.g., R₂²(20) loops) .
- NMR/IR spectroscopy: Confirms functional groups (e.g., furan C-O stretching at 1250 cm⁻¹) .
- Mass spectrometry: Validates molecular weight (e.g., m/z 381.51 for analogous derivatives) .
Advanced: How do hydrogen-bonding patterns influence crystallographic packing?
Answer:
Graph-set analysis (e.g., Etter’s formalism) reveals:
- C–H⋯O interactions: Stabilize inversion dimers, as seen in analogous benzothiazepines .
- Torsional strain: The twist-boat conformation of the thiazepine ring minimizes steric clashes, affecting solubility .
- Impact on bioactivity: Disrupted packing (e.g., nitrobenzyl substitutions) correlates with altered GSK-3β inhibition .
Basic: What in vitro assays evaluate anticancer activity?
Answer:
- MTT assay: Measures cytotoxicity against HT-29 (colon), MCF-7 (breast), and DU-145 (prostate) cancer cells. IC₅₀ values <10 µM indicate potency .
- EGFR tyrosine kinase inhibition: Compounds with >50% inhibition (e.g., BT18: 64.5%) suggest therapeutic potential .
Advanced: How are computational models used to predict target interactions?
Answer:
- Pharmacophore modeling (PHASE): Identifies critical features (e.g., AHHRR model: hydrogen-bond acceptors, hydrophobic regions) .
- Molecular docking (AutoDock): Simulates binding to EGFR or BChE (Alzheimer’s targets), highlighting furan-thiazepine π-stacking with tyrosine residues .
- MD simulations: Predicts stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
Advanced: How to resolve contradictions in biological activity data?
Answer: Discrepancies arise from:
- Substituent effects: Electron-withdrawing groups (e.g., nitro) enhance GSK-3β inhibition but reduce anticancer activity .
- Cell-line specificity: DU-145 (prostate) may show resistance due to overexpression of efflux pumps .
- Methodology: Standardize assays (e.g., identical ATP concentrations in kinase tests) to ensure comparability .
Basic: What are the key structural determinants of bioactivity?
Answer:
- Furan ring: Essential for π-π interactions with hydrophobic kinase pockets .
- 4-Methylphenyl group: Enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Thiazepine ring conformation: A twist-boat geometry optimizes steric complementarity with EGFR .
Advanced: What strategies improve metabolic stability?
Answer:
- Isotere replacement: Substitute furan with thiophene to reduce CYP450-mediated oxidation .
- Prodrug design: Introduce ester moieties at the 4-methylphenyl group for sustained release .
- PEGylation: Enhances aqueous solubility and half-life in plasma .
Future Directions: Integrating structural and computational insights
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
